molecular formula C17H15FN6O3 B357206 N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 714244-12-9

N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B357206
CAS No.: 714244-12-9
M. Wt: 370.3g/mol
InChI Key: ZERIDIQWJGGSHM-UHFFFAOYSA-N
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Description

N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a nitropyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:

    Amination: The nitropyrimidine intermediate is then subjected to amination reactions to introduce the amino groups at specific positions on the pyrimidine ring.

    Substitution: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, often using appropriate halogenated precursors and strong bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3-chlorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
  • N2-(3-bromophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
  • N2-(3-fluorophenyl)-N4-(2-hydroxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N2-(3-fluorophenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the specific combination of fluorophenyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-27-13-8-3-2-7-12(13)21-16-14(24(25)26)15(19)22-17(23-16)20-11-6-4-5-10(18)9-11/h2-9H,1H3,(H4,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERIDIQWJGGSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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